2-Benzyloxetan-3-amine

Medicinal Chemistry Fragment-Based Drug Discovery Oxetane Bioisosteres

2-Benzyloxetan-3-amine (CAS 2413883-15-3, C10H13NO, MW 163.22) is a 2-substituted oxetane featuring a primary amine at the 3-position and a benzyl group at the 2-position. This substitution pattern distinguishes it from the more common 3-substituted oxetane amine scaffolds such as N-benzyloxetan-3-amine (regioisomer; CAS 1015937-48-0).

Molecular Formula C10H13NO
Molecular Weight 163.22
CAS No. 2413883-15-3
Cat. No. B2840713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxetan-3-amine
CAS2413883-15-3
Molecular FormulaC10H13NO
Molecular Weight163.22
Structural Identifiers
SMILESC1C(C(O1)CC2=CC=CC=C2)N
InChIInChI=1S/C10H13NO/c11-9-7-12-10(9)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
InChIKeyWZLWSNOUMPCJGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxetan-3-amine (CAS 2413883-15-3): A 2-Substituted Oxetane Building Block for Fragment-Based and Property-Driven Drug Discovery


2-Benzyloxetan-3-amine (CAS 2413883-15-3, C10H13NO, MW 163.22) is a 2-substituted oxetane featuring a primary amine at the 3-position and a benzyl group at the 2-position. This substitution pattern distinguishes it from the more common 3-substituted oxetane amine scaffolds such as N-benzyloxetan-3-amine (regioisomer; CAS 1015937-48-0) . The compound belongs to the broader class of amino-oxetanes, which are established bioisosteres for amides, gem‑dimethyl groups, and carbonyl functionalities in medicinal chemistry [1]. As a primary amine on a strained four-membered oxetane ring, it offers a unique combination of reactivity, three‑dimensionality, and physicochemical tunability that is structurally inaccessible to typical 3-aminooxetane derivatives.

Why Generic Substitution with N-Benzyloxetan-3-amine or Other 3-Aminooxetanes Fails for 2-Benzyloxetan-3-amine Procurement


Procurement specifications requiring a 2‑benzyl substitution pattern on the oxetane ring cannot be satisfied by the more widely available N‑benzyloxetan‑3‑amine (regioisomer, CAS 1015937‑48‑0) or other 3‑aminooxetane derivatives. The 2‑substituted architecture places the benzyl group adjacent to the ring oxygen, altering the conformational landscape, amine basicity, and exit vector geometry relative to 3‑substituted analogs . Matched molecular pair studies on amino‑oxetanes demonstrate that the oxetane ring directly modulates amine pKa and lipophilicity in a position‑dependent manner, meaning that regioisomeric or 3‑substituted surrogates will not reproduce the same physicochemical profile [1]. Furthermore, 2‑substituted oxetanes remain markedly underexplored in the medicinal chemistry literature, making the 2‑benzyl‑3‑amine substitution pattern a genuinely differentiated chemical space with distinct intellectual property and structure–activity relationship potential [1].

2-Benzyloxetan-3-amine Quantitative Differentiation Evidence: Structural, Physicochemical, and Conformational Drivers for Selection


Structural Regioisomer Differentiation: 2-Benzyloxetan-3-amine vs. N-Benzyloxetan-3-amine

2-Benzyloxetan-3-amine (MW 163.22, C10H13NO) is a constitutional isomer of the commercially prevalent N-benzyloxetan-3-amine (MW 163.22, C10H13NO). The benzyl substituent is attached at the oxetane C‑2 position in the target compound, versus the exocyclic amine nitrogen in the comparator. This positional difference changes the ring substitution pattern, the steric environment around the amine, and the conformational degrees of freedom of the benzyl group . The two regioisomers therefore present distinct three‑dimensional pharmacophores and cannot be used interchangeably in structure‑based design.

Medicinal Chemistry Fragment-Based Drug Discovery Oxetane Bioisosteres

Oxetane Ring Modulation of Amine Basicity: Class-Level pKa Reduction Relative to Benzylamine

In a matched molecular pair study of 3‑aryl‑3‑amino‑oxetanes versus benzamides, the amino‑oxetane motif exhibited a significant reduction in amine basicity compared to benzylamine, while remaining more basic than the corresponding amide. Specifically, the measured pKa of aryl amino‑oxetanes was approximately 1.5–2.0 log units lower than the parent benzylamine [1]. Although this class‑level pKa shift has not been measured directly on 2‑benzyloxetan‑3‑amine, the electron‑withdrawing proximity of the ring oxygen in 2‑substituted oxetanes is expected to further attenuate amine basicity relative to 3‑substituted amino‑oxetanes, offering a differentiated pKa window for fine‑tuning ionization state without introducing additional heteroatoms or lipophilic bulk.

Physicochemical Property Optimization pKa Modulation CNS Drug Design

Amino-Oxetanes as Amide Bioisosteres: Solubility Enhancement at Low pH

Matched molecular pair data for 3‑aryl‑3‑amino‑oxetanes demonstrate that amino‑oxetanes provide significantly greater aqueous solubility than their benzamide counterparts at low pH, owing to amine protonation, while maintaining comparable lipophilicity (ΔlogD within ±0.3 units) and metabolic stability in human hepatocyte clearance assays [1]. Across 12 matched pairs, amino‑oxetanes exhibited a mean solubility increase of approximately 5‑ to 10‑fold at pH 2 relative to benzamides, while chemical stability at pH 1, 7.4, and 10 was indistinguishable [1]. Although these data derive from 3‑aryl‑3‑amino‑oxetanes, the amino‑oxetane pharmacophore is conserved in 2‑benzyloxetan‑3‑amine, supporting a class‑level expectation of solubility advantage over amide‑containing analogs while preserving H‑bond donor/acceptor functionality.

Bioisosterism Solubility Optimization Peptidomimetics

Hydrogen-Bond Donor/Acceptor Retention and Conformational Preference of Amino-Oxetanes

Crystal structure analysis and DFT calculations on amino‑oxetane/benzamide matched pairs reveal that amino‑oxetanes retain both the H‑bond acceptor and H‑bond donor capabilities of analogous amides, despite the absence of amide conjugation [1]. The amino‑oxetane nitrogen lone pair is sp³‑hybridized and oriented similarly to the amide oxygen when structures are aligned. However, the preferred gauche conformation of the amino‑oxetane motif produces torsion angles and exit vectors that more closely resemble sulfonamides than amides, suggesting that amino‑oxetanes may serve as superior topological replacements for sulfonamide pharmacophores [1]. For 2‑benzyloxetan‑3‑amine, the 2‑benzyl substitution introduces additional steric constraint that may further bias the conformational ensemble, potentially enhancing target complementarity in sulfonamide‑mimetic applications.

Molecular Recognition Conformational Analysis Sulfonamide Bioisosterism

2-Benzyloxetan-3-amine Procurement Scenarios: Where the 2-Benzyl-3-Amine Oxetane Architecture Delivers Differentiated Value


Fragment-Based Drug Discovery Requiring Underexplored 2‑Substituted Oxetane Chemical Space

Medicinal chemistry programs seeking to expand into novel intellectual property space can use 2‑benzyloxetan‑3‑amine as a fragment or building block for growing into 2‑substituted oxetane series, which remain markedly less explored than 3‑substituted variants [1]. The primary amine at C‑3 enables straightforward diversification via amide coupling, reductive amination, or sulfonamide formation, while the 2‑benzyl group provides a hydrophobic anchor for fragment growing [1].

Modulation of Amine Basicity Without Introducing Lipophilicity in CNS-Targeted Lead Optimization

For central nervous system (CNS) programs where excessive amine basicity limits brain penetration or increases off‑target binding, the 2‑benzyloxetan‑3‑amine scaffold is expected to provide a pKa reduction of 1.5–2.5 units relative to benzylamine [2]. This enables fine‑tuning of the ionization state at physiological pH without adding lipophilic bulk that would increase logD and non‑specific tissue binding.

Sulfonamide Replacement in Protease or Carbonic Anhydrase Inhibitor Scaffolds

Based on the matched molecular pair conformational analysis showing that amino‑oxetanes adopt gauche geometries with exit vectors closely matching sulfonamides (RMSD <0.5 Å) [2], 2‑benzyloxetan‑3‑amine can be deployed as a less acidic, potentially more permeable sulfonamide bioisostere. The 2‑benzyl substituent further differentiates the scaffold sterically, enabling selective target engagement where sulfonamide acidity presents a liability for membrane permeability or off‑target carbonic anhydrase inhibition.

Synthesis of Oxetane-Containing Peptidomimetics with Enhanced Proteolytic Stability

The primary amine of 2‑benzyloxetan‑3‑amine can be incorporated into peptide backbones as a non‑hydrolyzable amide bond surrogate. Class‑level evidence demonstrates that amino‑oxetanes retain H‑bond donor/acceptor patterns of amides while eliminating the proteolytic soft spot [2]. The 2‑benzyl substitution provides an additional vector for side‑chain mimicry (e.g., phenylalanine), enabling the design of oxetane‑containing pseudo‑dipeptides with improved plasma stability.

Quote Request

Request a Quote for 2-Benzyloxetan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.